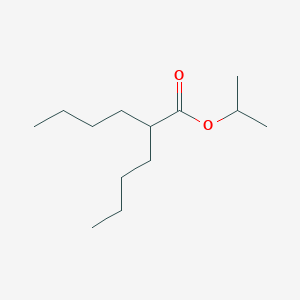
Propan-2-yl 2-butylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-butylhexanoate is an ester compound formed from the reaction of propan-2-ol (isopropanol) and 2-butylhexanoic acid. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This compound, like other esters, is characterized by its distinctive chemical structure which includes an ester functional group (R-COO-R’).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-butylhexanoate can be synthesized through an esterification reaction. This involves the reaction of propan-2-ol with 2-butylhexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
Propan-2-ol+2-butylhexanoic acid→Propan-2-yl 2-butylhexanoate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-butylhexanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its constituent alcohol and acid in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) and often carried out under reflux.
Reduction: Requires strong reducing agents like LiAlH4, usually in an anhydrous solvent such as diethyl ether.
Major Products
Hydrolysis: Produces propan-2-ol and 2-butylhexanoic acid.
Transesterification: Produces a new ester and a different alcohol.
Reduction: Produces the corresponding alcohols.
Applications De Recherche Scientifique
Propan-2-yl 2-butylhexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-butylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the release of propan-2-ol and 2-butylhexanoic acid. These products can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Propan-2-yl 2-butylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Butyl acetate: Used as a solvent in the production of lacquers and paints.
Uniqueness
This compound is unique due to its specific combination of propan-2-ol and 2-butylhexanoic acid, which imparts distinct chemical and physical properties, making it suitable for specific applications in the flavor and fragrance industry.
Propriétés
Numéro CAS |
562834-71-3 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
propan-2-yl 2-butylhexanoate |
InChI |
InChI=1S/C13H26O2/c1-5-7-9-12(10-8-6-2)13(14)15-11(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
JOVTVEFVVQRWIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


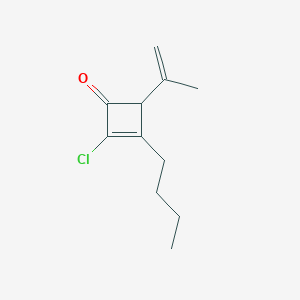
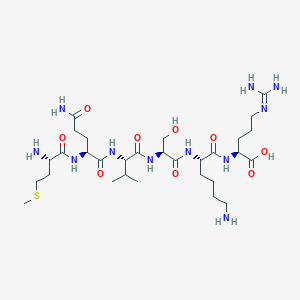
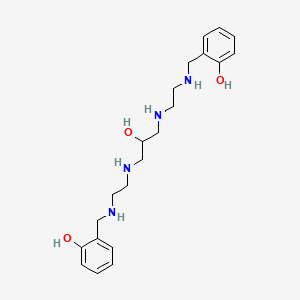

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)


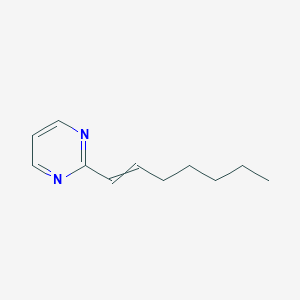
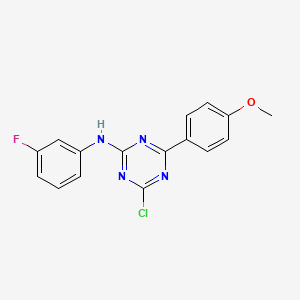

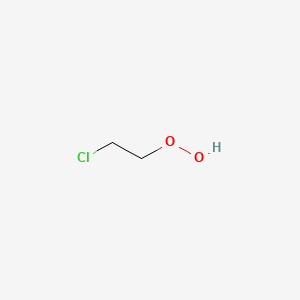


![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
